Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate

Description

Properties

CAS No. |

34762-86-2 |

|---|---|

Molecular Formula |

C4H14O8P2 |

Molecular Weight |

252.10 g/mol |

IUPAC Name |

dihydrogen phosphate;tetrakis(hydroxymethyl)phosphanium |

InChI |

InChI=1S/C4H12O4P.H3O4P/c5-1-9(2-6,3-7)4-8;1-5(2,3)4/h5-8H,1-4H2;(H3,1,2,3,4)/q+1;/p-1 |

InChI Key |

VSILTKFIPVZOAK-UHFFFAOYSA-M |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.OP(=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate can be synthesized by treating phosphine with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:

PH3+4H2C=O+HCl→[P(CH2OH)4]Cl

This reaction yields tetrakis(hydroxymethyl)phosphonium chloride, which can then be converted to the dihydrogen phosphate form through further reactions .

Industrial Production Methods

In industrial settings, the synthesis of tetrakis(hydroxymethyl)phosphonium compounds often involves the use of high-concentration phosphine in off-gas streams. The reaction is catalyzed by copper chloride (CuCl2) and conducted at a reaction temperature of 60°C . This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxide derivatives.

Reduction: It can be reduced to form phosphine.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide (NaOH) for reduction and various oxidizing agents for oxidation. The reactions are typically conducted under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include tris(hydroxymethyl)phosphine and phosphine oxide derivatives, which have applications in various fields .

Scientific Research Applications

Introduction to Tetrakis(hydroxymethyl)phosphonium Dihydrogen Phosphate

This compound is a versatile compound with a range of applications across various industries. Its unique chemical structure allows it to function effectively as a biocide, flame retardant, and in water treatment processes, among other uses. This article aims to provide a comprehensive overview of its applications, supported by detailed data tables and case studies.

Biocidal Applications

This compound is primarily recognized for its biocidal properties. It is widely used in:

- Water Treatment : Effective against bacteria, algae, and fungi in industrial water systems, contributing to the maintenance of clean and safe water environments. Its low toxicity makes it suitable for use in aquaculture and oilfield applications .

- Sludge Treatment : Recent studies have shown that pretreatment with tetrakis(hydroxymethyl)phosphonium sulfate enhances sludge biodegradability and volatile fatty acid production significantly .

Flame Retardant Applications

The compound is utilized extensively in the textile industry as a flame retardant. It improves the fire resistance of cotton and other cellulose-based fabrics, making it an essential component in the production of safety clothing and upholstery .

Tanning Agent

In the leather industry, this compound serves as a tanning agent. It helps improve the quality and durability of leather products while also providing antimicrobial properties that enhance product longevity .

Nanochemistry

In nanotechnology, this compound acts as both a reducing agent and stabilizing ligand for synthesizing nanoparticles. It has been successfully employed in the one-step synthesis of various noble metal nanoparticles, which have potential applications in catalysis .

Oil and Gas Industry

This compound is increasingly used in the oil and gas sector as an iron control agent and biocide to mitigate issues caused by sulfate-reducing bacteria during oil extraction processes . Its effectiveness at high temperatures makes it particularly valuable for downhole applications.

Case Study 1: Water Treatment Efficacy

A study conducted on the use of tetrakis(hydroxymethyl)phosphonium sulfate in water treatment demonstrated its capability to significantly reduce microbial populations in cooling water systems. The results indicated a rapid decrease in viable bacterial counts within 24 hours of application, showcasing its effectiveness as a biocide .

Case Study 2: Textile Industry Implementation

In textile manufacturing, a comparative study was carried out on fabrics treated with traditional flame retardants versus those treated with this compound. The treated fabrics exhibited superior flame resistance while maintaining softness and flexibility, making them more desirable for consumer products .

Table 1: Comparative Efficacy of Tetrakis Compounds

| Application Area | Compound Used | Efficacy Level | Notes |

|---|---|---|---|

| Water Treatment | Tetrakis(hydroxymethyl)phosphonium sulfate | High | Effective against bacteria and fungi |

| Textile Industry | This compound | Moderate | Enhances flame resistance |

| Leather Tanning | Tetrakis(hydroxymethyl)phosphonium sulfate | High | Improves durability |

| Nanoparticle Synthesis | Tetrakis(hydroxymethyl)phosphonium chloride | High | Reducing agent for noble metals |

Table 2: Market Trends for Tetrakis Compounds

| Year | Application Sector | Market Growth Rate (%) |

|---|---|---|

| 2020 | Water Treatment | 12 |

| 2021 | Textile Industry | 10 |

| 2022 | Oil & Gas | 15 |

| 2023 | Leather | 8 |

Mechanism of Action

The mechanism by which tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate exerts its effects involves its ability to react with primary and secondary amines of various amino acids. This reaction forms stable complexes that can be used in various applications, such as cell encapsulation and drug delivery . The compound’s ability to form covalent bonds with amines makes it a versatile cross-linking agent in protein-based materials .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Insights :

- THPC is highly reactive, forming formaldehyde upon decomposition, which contributes to its cytotoxicity in BALB/c-3T3 cells .

- THPS exhibits superior thermal stability and solubility, making it preferable for industrial biocidal applications, particularly in oil and gas systems .

Key Insights :

- THPC showed equivocal carcinogenic activity in mouse skin assays but was noncarcinogenic in a 420-day study .

- THPS is classified as a noncarcinogen and is widely used in water treatment, though it may exacerbate microbial corrosion in oil-contaminated environments .

Key Insights :

Biological Activity

Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate (THPP) is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications and potential toxicity. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of THPP's biological activity.

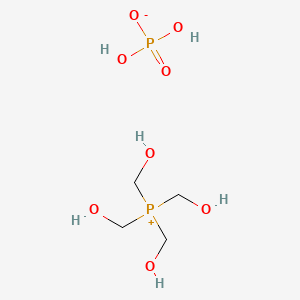

Chemical Structure and Properties

THPP is a phosphonium salt characterized by the presence of four hydroxymethyl groups attached to a phosphorus atom, along with dihydrogen phosphate ions. Its chemical structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Mechanism of Action

THPP exhibits broad-spectrum antimicrobial activity against various microorganisms, including bacteria, fungi, and algae. It operates primarily through two mechanisms:

- Membrane Disruption : THPP interacts with the negatively charged membranes of microbial cells, leading to increased permeability and eventual cell lysis. This is particularly effective against Gram-positive and Gram-negative bacteria.

- Biofilm Formation Inhibition : Recent studies indicate that sub-minimum inhibitory concentrations (sub-MIC) of THPP can stimulate biofilm formation in certain bacterial strains like Pseudomonas aeruginosa, which can paradoxically enhance corrosion in industrial settings .

Case Studies

- A study demonstrated that THPP significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/ml for both organisms .

- Another investigation revealed that THPP treatment resulted in a 4.35-fold increase in volatile fatty acid production from sludge, indicating enhanced biodegradability when used as a pretreatment agent .

Toxicological Profile

Carcinogenicity and Mutagenicity

Research has shown mixed results regarding the carcinogenic potential of THPP derivatives:

- In animal studies, tetrakis(hydroxymethyl) phosphonium chloride (a related compound) did not show significant tumor-promoting activity; however, it was associated with increased incidences of malignant lymphomas in certain strains of mice .

- Genetic studies indicated that THPP could induce chromosomal aberrations and sister chromatid exchanges in vitro but did not demonstrate mutagenic effects in bacterial assays .

Irritation and Sensitization

THPP has been noted to cause skin irritation and eye burns upon contact, necessitating careful handling in industrial applications .

Applications in Industry

THPP is widely used as a biocide in various industrial applications, including:

- Water Treatment : Employed to control microbial growth in cooling towers and other water systems.

- Preservatives : Utilized in paperboard manufacturing and coatings to prevent microbial degradation .

- Agricultural Uses : Acts as a pesticide due to its potent antimicrobial properties.

Summary of Biological Activities

Q & A

Basic: What are the recommended safety protocols for handling Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate in laboratory settings?

Answer:

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid dermal or ocular exposure. Work should be conducted in a fume hood to prevent inhalation of aerosols. Post-experiment waste must be segregated and treated by certified waste management services to mitigate environmental contamination . For spills, neutralize acidic residues with sodium bicarbonate and collect debris in chemical-resistant containers. Toxicity studies indicate skin irritation and severe eye damage in animal models, reinforcing the need for stringent PPE compliance .

Basic: What synthetic routes are commonly employed for this compound, and what are their critical parameters?

Answer:

A primary synthesis method involves reacting phosphine gas with formaldehyde under controlled acidic conditions, followed by phosphate salt formation. Key parameters include:

- Temperature: Maintain below 40°C to prevent exothermic decomposition.

- pH Control: Use sulfuric acid (for sulfate derivatives) or phosphoric acid (for phosphate derivatives) to stabilize intermediates.

- Concentration: High formaldehyde concentration accelerates hydroxymethylation but requires precise stoichiometry to avoid byproducts .

Table 1: Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Outcome Deviation |

|---|---|---|

| Temperature (°C) | 30–40 | >40°C: Decomposition |

| Molar Ratio (P:CH₂O) | 1:4.2 | Excess CH₂O: Cross-linking |

| Reaction Time | 2–4 hours | Prolonged: Reduced yield |

Advanced: How can researchers resolve contradictions in mutagenicity data for Tetrakis(hydroxymethyl)phosphonium derivatives?

Answer:

Discrepancies arise from assay specificity and metabolic activation. For example:

- In vitro (Ames test): Negative results in Salmonella typhimurium strains (TA98, TA100) suggest no direct DNA damage .

- Mammalian cell assays: Positive clastogenicity in CHO cells may stem from oxidative stress rather than direct mutagenicity.

Methodological Recommendations:

Advanced: What analytical techniques are validated for quantifying this compound in complex matrices?

Answer:

High-Performance Liquid Chromatography (HPLC):

- Mobile Phase: 0.025 M potassium monobasic phosphate + tetrahydrofuran (75:25 v/v) for optimal resolution .

- Detection: UV at 210 nm (phosphate ester absorption band).

Ion Chromatography (IC): - Effective for quantifying phosphate derivatives in aqueous systems (e.g., cooling water).

- Pre-column derivatization with 9,10-phenanthrenequinone enhances sensitivity .

Table 2: Analytical Method Comparison

| Method | LOD (ppm) | Matrix Applicability | Reference |

|---|---|---|---|

| HPLC-UV | 0.5 | Organic solvents | |

| IC | 0.1 | Aqueous solutions |

Basic: What are the environmental compatibility considerations for this compound in water treatment research?

Answer:

The compound exhibits low bioaccumulation (log Kow < 1) and rapid biodegradation (>70% in 28 days via OECD 301F). However, aquatic toxicity varies:

- LC₅₀ (Daphnia magna): 15 mg/L (48 h) .

- EC₅₀ (Algae): 0.2 mg/L (96 h), necessitating dose optimization in biocidal applications .

Mitigation Strategies:

Advanced: How does the molecular structure of this compound influence its efficacy as a flame retardant?

Answer:

The phosphonium core and hydroxymethyl groups enable dual mechanisms:

- Gas Phase: Releases PO· radicals to quench combustion chains.

- Condensed Phase: Forms char via cross-linking with cellulose or synthetic polymers.

Experimental Optimization:

Basic: What are the storage and stability requirements for this compound?

Answer:

Store in amber glass containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Stability studies show:

- Aqueous Solutions: pH 3–5; alkaline conditions (>pH 7) trigger hydrolysis.

- Solid Form: Stable for >24 months if moisture content <0.5% (Karl Fischer titration) .

Advanced: How can gene-environment interactions modulate the endocrine-disrupting potential of Tetrakis(hydroxymethyl)phosphonium derivatives?

Answer:

In vitro models (e.g., MCF-7 cells) reveal estrogen receptor α (ERα) activation at IC₅₀ = 10 μM, suggesting ligand-binding domain interactions. Methodological Approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.